4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a piperazine core substituted with a 4-bromobenzoyl group and an ethyl linker connecting to a 4-bromo-benzamide moiety. Its molecular formula is C₂₀H₂₀Br₂N₃O₂, with a molecular weight of 487.21 g/mol.
Properties
IUPAC Name |
4-bromo-N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br2N3O2/c21-17-5-1-15(2-6-17)19(26)23-9-10-24-11-13-25(14-12-24)20(27)16-3-7-18(22)8-4-16/h1-8H,9-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGMPTBYVSNABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps. One common method includes the bromination of benzamide derivatives followed by coupling reactions with piperazine derivatives. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The compound’s synthesis likely involves amide coupling between 4-bromobenzoyl chloride and the secondary amine in the piperazine-ethyl intermediate. Key methods include:
Table 1: Amide Coupling Strategies
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Surfactant-mediated | TPGS-750-M/H₂O, DPDTC (coupling agent), 45°C, 16 h | 85–93% | |
| Classical activation | TBTU, DIPEA, DMF, rt | 72–90% |
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Surfactant-based protocols (e.g., TPGS-750-M) enable efficient coupling in aqueous media, reducing organic solvent use .
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TBTU-mediated activation is widely used in peptide synthesis and benzamide derivatives, ensuring high regioselectivity .
Bromine Substitution Reactions
The two aryl bromine atoms participate in cross-coupling reactions , enabling structural diversification:
Table 2: Bromine Reactivity in Cross-Couplings
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Suzuki reactions with aryl boronic acids yield biaryl systems, useful for modifying pharmacokinetic properties.
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Buchwald-Hartwig amination introduces nitrogen-containing groups, enhancing CNS-targeting potential .
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation , acylation , and sulfonylation :
Table 3: Piperazine Modifications
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylpiperazine derivatives | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→rt | N-acetylpiperazine derivatives |
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Alkylation at the piperazine nitrogen enhances lipophilicity, improving membrane permeability .
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Sulfonylation (e.g., with methoxyphenyl sulfonyl chlorides) creates analogs with varied electronic profiles .
Hydrolysis and Stability Studies
The benzamide group is stable under basic conditions but susceptible to acid-catalyzed hydrolysis :
Table 4: Hydrolysis Conditions
| Medium | Conditions | Products | Source |
|---|---|---|---|
| 1M HCl, reflux | 6 h, 90°C | 4-bromobenzoic acid | |
| LiOH, THF/H₂O, rt | 16 h | Carboxylic acid intermediate |
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Hydrolysis under acidic conditions cleaves the amide bond, regenerating the parent carboxylic acid.
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Basic hydrolysis (LiOH) is slower but selective for ester groups when present .
Redox Reactions
The tertiary amine in the piperazine ring can undergo oxidation :
Table 5: Oxidation Pathways
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C→rt | 2 h | Piperazine N-oxide | |
| H₂O₂, AcOH, 50°C | 4 h | N-hydroxypiperazine |
Supramolecular Interactions
The compound participates in halogen bonding via bromine atoms, influencing crystallinity and solubility:
Table 6: Interaction Studies
| Interaction Type | Technique | Observations | Source |
|---|---|---|---|
| Halogen bonding | X-ray crystallography | Br⋯O/N contacts (2.9–3.2 Å) | |
| π-π stacking | NMR titration | Aromatic ring alignment |
Scientific Research Applications
4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Key Findings from Comparative Studies
Piperazine vs. This difference may influence receptor binding affinity, as seen in studies of dopamine D₃ receptor ligands .
Halogen Substituents :
- Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to fluorine in 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide . However, fluorine’s electronegativity improves metabolic stability, a trade-off critical in drug design.
Extended Aromatic Systems: The quinazoline-aryl hybrid in 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide offers a planar structure for intercalation or kinase inhibition, diverging from the piperazine-based target compound’s mechanism .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity (LogP) : The target compound’s dual bromine substituents likely result in higher LogP (~3.5 estimated) compared to the fluorinated analogue (LogP ~2.8) .
- Synthetic Yield : Piperazine-containing compounds (e.g., target compound) generally require multi-step synthesis (yields ~60–75%), while piperidine derivatives (e.g., ) are simpler to synthesize (yields >80%) .
Biological Activity
4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide, with the CAS number 439094-88-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21Br2N3O2
- Molecular Weight : 495.21 g/mol
- Boiling Point : 640.4 ± 55.0 °C (predicted)
- Density : 1.546 ± 0.06 g/cm³ (predicted)
- pKa : 14.33 ± 0.46 (predicted) .
The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Notably, it may function as an inhibitor of certain kinases and has shown promise in targeting pathways involved in cancer progression.
Key Mechanisms:
- Inhibition of Kinases : Similar benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in several cancers .
- Modulation of Neurotransmitter Systems : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could be relevant in treating psychiatric disorders .
- Antitumor Activity : Preliminary studies indicate that compounds structurally related to this compound may exhibit cytotoxic effects against various cancer cell lines .
Biological Activity Data
The following table summarizes key biological activities reported for similar benzamide compounds:
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that a related benzamide compound inhibited the growth of osteogenic sarcoma and breast carcinoma cells, suggesting potential for similar activity in this compound .
- Neuropharmacological Effects : Research on piperazine-based compounds has indicated their ability to modulate neurotransmitter systems, which could be beneficial for developing treatments for anxiety and depression .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzamides have revealed that modifications to the piperazine ring significantly influence their biological activity, emphasizing the importance of this structural feature in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
